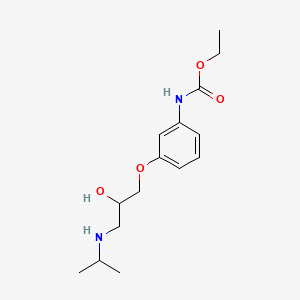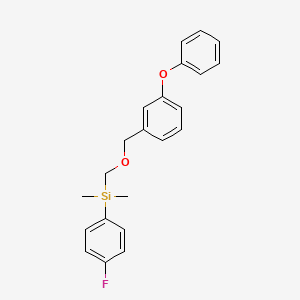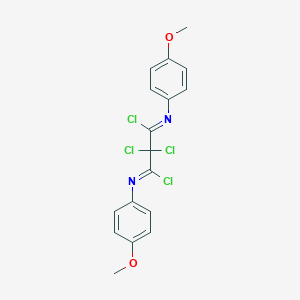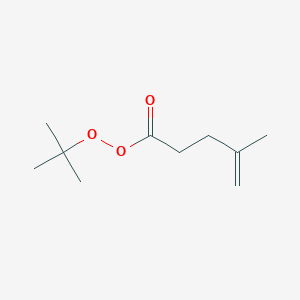arsanium bromide CAS No. 92838-42-1](/img/structure/B14342323.png)
[2-(4-Nitrophenyl)-2-oxoethyl](triphenyl)arsanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-2-oxoethylarsanium bromide: is an organoarsenic compound characterized by the presence of a nitrophenyl group, an oxoethyl group, and a triphenylarsanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)-2-oxoethylarsanium bromide typically involves the reaction of triphenylarsine with 2-(4-nitrophenyl)-2-oxoethyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a suitable solvent such as dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle the toxic nature of arsenic compounds.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Nitrophenyl)-2-oxoethylarsanium bromide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted arsine compounds.
Scientific Research Applications
Chemistry: In chemistry, 2-(4-Nitrophenyl)-2-oxoethylarsanium bromide is used as a reagent in organic synthesis, particularly in the formation of complex organoarsenic compounds.
Biology: The compound’s potential biological activity is of interest, particularly in the study of arsenic-based drugs and their interactions with biological systems.
Medicine: Research into the medicinal applications of organoarsenic compounds includes their potential use as anticancer agents and antimicrobial agents.
Industry: In industry, the compound may be used in the synthesis of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethylarsanium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through the formation of reactive intermediates that can modify biological molecules, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Triphenylarsine: A related compound with similar chemical properties but lacking the nitrophenyl and oxoethyl groups.
4-Nitrophenylarsine: Similar in structure but without the triphenylarsanium moiety.
Uniqueness: The presence of both the nitrophenyl and oxoethyl groups in 2-(4-Nitrophenyl)-2-oxoethylarsanium bromide imparts unique chemical reactivity and potential biological activity, distinguishing it from other organoarsenic compounds.
Properties
CAS No. |
92838-42-1 |
|---|---|
Molecular Formula |
C26H21AsBrNO3 |
Molecular Weight |
550.3 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl]-triphenylarsanium;bromide |
InChI |
InChI=1S/C26H21AsNO3.BrH/c29-26(21-16-18-25(19-17-21)28(30)31)20-27(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-19H,20H2;1H/q+1;/p-1 |
InChI Key |
DDWJLOLLHLGODZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[As+](CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)
![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)





![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)

![1,2-Bis[(ethenesulfonyl)methyl]benzene](/img/structure/B14342304.png)


